N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide

HDAC3 selectivity zinc-binding group 2-methylthio pharmacophore

Generic benzamide HDAC inhibitors lack the isoform selectivity required for epigenetic target deconvolution, and hydroxamic acid-based probes carry metabolic liability risks. This compound solves both problems by combining a validated 2-methylthio zinc-binding group with an underexplored imidazole-ethyl cap in a single, procurement-ready molecule. • 2-Methylthio ZBG validated in matched-pair studies: >300-fold HDAC3 selectivity over HDAC1/2 (IC50 = 30 nM for compound 16 analogue) • Unique imidazole-ethyl cap enables head-to-head SAR vs. benzylamine-, aniline-, and piperidine-tailed analogues • Fills a critical gap in commercial epigenetic screening libraries dominated by hydroxamic acids and 2-aminobenzamides

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 1286725-58-3
Cat. No. B2484528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide
CAS1286725-58-3
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C2=CC=CC=C2SC
InChIInChI=1S/C14H17N3OS/c1-11-15-7-9-17(11)10-8-16-14(18)12-5-3-4-6-13(12)19-2/h3-7,9H,8,10H2,1-2H3,(H,16,18)
InChIKeyYZVUCXRFOSSGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide: A Selective HDAC3 Inhibitor Candidate


N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide (CAS 1286725-58-3) is a synthetic aryl benzamide featuring a 2-methylthio substituent on the benzamide ring . The compound incorporates an N-(2-(2-methyl-1H-imidazol-1-yl)ethyl) side chain, distinguishing it from simpler benzamide analogues. While direct pharmacological profiling of this specific chemotype remains limited in the public domain, the 2-methylthio pharmacophore is a validated zinc-binding group (ZBG) critical for achieving high isoform selectivity within the histone deacetylase (HDAC) family [1]. This places the compound within an emerging class of non‑hydroxamic acid HDAC3‑preferring inhibitors, where the imidazole‑ethyl substituent may further modulate target engagement, binding kinetics, or downstream pharmacology relative to reference 2‑methylthiobenzamides.

Non-hydroxamic HDAC3 inhibitor research probe
2-Methylthio zinc-binding pharmacophore (reported isoform selectivity)
Imidazole-ethyl cap group for selectivity and SAR exploration

Why Generic Benzamide HDAC Inhibitors Cannot Substitute


Generic benzamide HDAC inhibitors (e.g., entinostat, mocetinostat) and even class‑level 2‑substituted benzamides cannot be treated as interchangeable surrogates for this compound. The 2‑methylthio group is a distinct zinc‑binding moiety: substituting it with a 2‑hydroxy group retains HDAC3 potency but completely eliminates selectivity over HDAC1 and HDAC2 (as demonstrated for matched‑pair comparator 16→20) [1]. Furthermore, the N‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl) side chain introduces a hydrogen‑bond‑capable, π‑stacking heterocycle that is absent in simple benzylamine‑ or aniline‑tailed 2‑methylthiobenzamides. This dual pharmacophore—a validated selective ZBG plus a modulatory imidazole‑ethyl extension—creates a chemical space that is not replicated by common off‑the‑shelf HDAC inhibitors, making procurement of the specific compound essential for structure–activity relationship (SAR) studies aiming to dissect isoform‑selective pharmacology or to explore orthosteric/allosteric modulation of zinc‑dependent deacetylases.

This Compound
Generic Benzamide HDAC Inhibitors
2-Methylthio ZBG (reported HDAC3 selectivity)
2-Hydroxy ZBG loses HDAC3 selectivity [1]
Imidazole-ethyl cap with H-bond and π-stack capacity
Simple benzylamine/aniline caps lack heterocyclic functionality

Quantitative Differentiation Evidence


2-Methylthio vs. 2-Hydroxy Benzamide: HDAC3 Isoform Selectivity Determinant

In a series of 2‑substituted benzamide HDAC inhibitors, the 2‑methylthio analogue (compound 16) inhibited HDAC3 with an IC50 of 30 nM and achieved >300‑fold selectivity over all other HDAC isoforms tested. Replacement of the 2‑methylthio group with a 2‑hydroxy group (compound 20) yielded nearly identical HDAC3 potency but abolished all selectivity over HDAC1 and HDAC2 [1]. The target compound retains the 2‑methylthio ZBG present in compound 16 and therefore shares the pharmacophoric basis for HDAC3‑preferring activity, whereas 2‑hydroxy‑substituted benzamides (a common alternative ZBG class) do not. This matched‑pair comparison establishes that the 2‑methylthio group is non‑redundant for achieving isoform selectivity, providing a clear rationale for selecting the 2‑methylthio‑containing chemotype over 2‑hydroxy benzamide analogues.

Selectivity determinant
Class-level inference
Target (2-MeS): IC50 30 nM, >300-fold selectivity
Comparator (2-OH): IC50 ~30 nM, selectivity lost
Supports HDAC3 selectivity review
Matched-pair comparison data to verify
HDAC3 selectivity zinc-binding group 2-methylthio pharmacophore epigenetic probe

Imidazole-Ethyl Cap vs. Benzylamine Tail: Physicochemical and Recognition Differentiation

The target compound incorporates an N‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl) side chain, whereas the prototypical 2‑methylthiobenzamide HDAC3 inhibitor (compound 16) bears a simple benzylamine tail [1]. The imidazole ring introduces a hydrogen‑bond acceptor (N3), a potential hydrogen‑bond donor (C2 proton), and π‑π stacking capacity that are absent in the phenyl ring of benzylamine‑tailed analogues. Furthermore, the ethyl spacer provides conformational flexibility distinct from the directly attached benzyl group, potentially altering the trajectory of the surface‑recognition cap group. While no direct head‑to‑head biochemical comparison between the target compound and compound 16 has been published, the structural divergence in the cap‑region linker suggests differential interactions with the HDAC surface rim or with ancillary regulatory proteins, which may translate into altered isoform selectivity profiles, binding kinetics, or cellular target engagement [2].

Cap group differentiation
Supporting evidence
Imidazole-ethyl cap: H-bond acceptor, π-stack
Benzylamine cap: simple phenyl, no heterocycle
May alter surface recognition profile
Direct biochemical comparison not published
imidazole linker HDAC inhibitor design surface recognition physicochemical differentiation

Dual Pharmacophore Design: Unique 2-Methylthio ZBG and Imidazole Cap Combination

The target compound simultaneously presents a 2‑methylthio ZBG (validated for HDAC3 selectivity [1]) and an imidazole‑ethyl cap group. This dual pharmacophore combination is absent from standard commercial HDAC inhibitor panels: entinostat (MS‑275) and mocetinostat (MGCD0103) use 2‑aminobenzamide ZBGs with pyridinylmethyl or pyridinylmethyl/piperazine caps; tacedinaline (CI‑994) employs a simple benzamide without a 2‑substituent; and next‑generation selective HDAC3 inhibitors such as RGFP966 lack the 2‑methylthio motif entirely. The convergence of a 2‑methylthio ZBG and an imidazole‑ethyl cap in a single molecule creates a unique chemical topology that cannot be emulated by any single reference compound from the NIH Clinical Collection or the Selleckchem Epigenetics Library . This chemotype distinctiveness makes the compound a high‑priority procurement for laboratories seeking to profile a novel zinc‑binding / surface‑recognition pharmacophore pair against HDAC isoform panels or in cellular epigenomic assays.

Pharmacophore uniqueness
Class-level inference
Dual 2-methylthio ZBG + imidazole-ethyl cap not found in commercial HDAC panels
Fills chemical diversity gap
Compound-specific activity data to verify
dual pharmacophore HDAC inhibitor library chemical diversity tool compound procurement

Non-Hydroxamic Acid Motif: Differentiation from Hydroxamic Acid HDAC Inhibitors

The target compound (C₁₄H₁₇N₃OS, MW 275.37 g/mol, hydrogen bond donor count = 2 [amide NH], hydrogen bond acceptor count = 4, topological polar surface area = ~58 Ų) lacks the hydroxamic acid moiety that characterizes broad‑spectrum HDAC inhibitors such as vorinostat (SAHA) and panobinostat. Hydroxamic acids are associated with potent metal chelation, poor isoform selectivity, metabolic instability (glucuronidation/hydrolysis), and off‑target metalloenzyme inhibition [1]. In contrast, the 2‑methylthio benzamide ZBG and imidazole‑ethyl cap are non‑hydroxamic, chemically distinct features that are expected to confer a more restricted metalloenzyme inhibition profile and potentially improved cellular compatibility for epigenetic screening campaigns where broad‑spectrum HDAC inhibition is a confounding factor [1].

Non-hydroxamic motif
Class-level inference
2-Methylthio benzamide (non-hydroxamic)
vs vorinostat/panobinostat (hydroxamic acids)
May avoid broad metalloenzyme inhibition
Cellular compatibility requires validation
ADME differentiation hydroxamic acid avoidance molecular properties cellular screening compatibility

Optimal Research and Industrial Application Scenarios


HDAC Isoform Selectivity Profiling with Non-Hydroxamic Zinc-Binding Groups

The compound's 2‑methylthio ZBG is validated in a closely related analogue (compound 16) to confer >300‑fold HDAC3 selectivity over other HDAC isoforms [1]. Researchers procuring this compound can use it as a probe to determine whether the imidazole‑ethyl cap group further enhances or modulates this isoform selectivity profile. Direct comparison with the benzylamine‑tailed prototype (compound 16) allows systematic exploration of cap‑group SAR in HDAC isoform selectivity panels.

Exploring Non-Hydroxamic Acid Zinc Chelation Motifs for Epigenetic Drug Discovery

The compound serves as a structural entry point into non‑hydroxamic acid HDAC inhibitors, which are sought for their potential to avoid the metabolic liabilities and broad metalloenzyme inhibition profiles of hydroxamic acids . Its 2‑methylthio ZBG represents a distinct zinc‑coordination mode (validated crystallographically for analogue compound 16 bound to HDAC2 [1]) that can be exploited in fragment‑based or structure‑guided design campaigns.

Cap-Group SAR Expansion for 2-Methylthiobenzamide HDAC Inhibitors

The imidazole‑ethyl side chain is a structurally differentiated cap group not represented among published 2‑methylthiobenzamide HDAC inhibitors. Procurement of this compound enables direct head‑to‑head comparison with benzylamine‑, aniline‑, and piperidine‑capped 2‑methylthiobenzamides to establish quantitative cap‑group SAR for cellular potency, isoform selectivity, nuclear translocation, and target residence time [1]. This SAR information is critical for lead optimization programs targeting HDAC3‑dependent pathologies.

Chemical Library Diversification for Epigenetic Phenotypic Screening

Because the compound combines a validated selective ZBG (2‑methylthio) with an underexplored imidazole‑ethyl cap in a single molecule, it fills a gap in commercial epigenetic screening libraries that are dominated by hydroxamic acids, 2‑aminobenzamides, and short‑chain fatty acids . Including this compound in a focused epigenetic library increases the chemical diversity of zinc‑binding chemotypes available for high‑throughput or high‑content cellular screening, potentially identifying novel phenotype–chemotype correlations.

Application
Selection Property
Validation Focus
HDAC isoform selectivity profiling
2-Methylthio ZBG selectivity context
Cap-group modulation of isoform selectivity
Non-hydroxamic zinc-binding motif exploration
Non-hydroxamic HDAC inhibitor chemotype
Zinc-coordination mode validation
Cap-group SAR for 2-methylthiobenzamides
Imidazole-ethyl cap differentiation
Quantitative cap-group SAR analysis
Epigenetic library chemical diversification
Unique dual pharmacophore topology
Novel phenotype-chemotype correlation in screening
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